molecular formula C9H14N4O2 B1214451 Ethefil CAS No. 65-21-4

Ethefil

Cat. No.: B1214451
CAS No.: 65-21-4
M. Wt: 210.23 g/mol
InChI Key: GVMAVHHMPYHSGZ-UHFFFAOYSA-N
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Description

Ethefil is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethefil can be synthesized through several methods, including the reaction of ethylene with specific catalysts under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the addition of ethylene to a precursor molecule. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where ethylene is introduced to a catalyst bed. The process is optimized to maximize efficiency and minimize by-products. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethefil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of alcohols or alkanes.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, substituted derivatives.

Scientific Research Applications

Ethefil has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in catalysis and as a building block for various chemical reactions.

    Biology: this compound is used in the study of biochemical pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of Ethefil involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, facilitating various biochemical reactions. The compound’s reactivity allows it to participate in the formation and breaking of chemical bonds, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Ethefil can be compared to other similar compounds such as ethylene, ethylbenzene, and ethyl ether. While these compounds share some structural similarities, this compound’s unique reactivity and stability set it apart. For example:

    Ethylene: A simple hydrocarbon with high reactivity, used primarily in polymer production.

    Ethylbenzene: An aromatic compound used in the production of styrene and polystyrene.

    Ethyl Ether: A volatile and highly flammable compound used as a solvent and anesthetic.

This compound’s distinct properties make it a versatile compound with applications that extend beyond those of its counterparts.

Properties

IUPAC Name

4-N,5-N-diethyl-1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-3-10-8(14)6-7(13-5-12-6)9(15)11-4-2/h5H,3-4H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMAVHHMPYHSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CN1)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215314
Record name Ethefil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65-21-4
Record name N4,N5-Diethyl-1H-imidazole-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethefil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethefil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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